molecular formula C9H6F3NOS B3264892 2-Methyl-6-(trifluoromethoxy)benzo[d]thiazole CAS No. 399-20-2

2-Methyl-6-(trifluoromethoxy)benzo[d]thiazole

Cat. No. B3264892
Key on ui cas rn: 399-20-2
M. Wt: 233.21 g/mol
InChI Key: PQEOUPSBRXCIJX-UHFFFAOYSA-N
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Patent
US08759382B2

Procedure details

N-(4-(trifluoromethoxy)phenyl)ethanethioamide (38 g, 0.162 mol) was dissolved in EtOH (70 ml), water solution of NaOH (52.5 g, in 175 ml water) was added and the solution was diluted with 350 ml water. This solution was then added drop wise, within 30 min., into a solution of K2Fe(CN)6 (210 g) in 520 ml water at 85-95° C. The reaction mixture was then stirred at 85-95° C. for 1 hr and cooled. TLC (7:3-hexane:EtOAc) was performed. The product was extracted with DCM, the organic phase was dried over Na2SO4, filtered and evaporated and the residue was purified by flash column chromatography (5% EtOAc in hexane) to give 16.8 g (44.5%) of 2-methyl-6-(trifluoromethoxy)benzo[d]thiazole.
Name
N-(4-(trifluoromethoxy)phenyl)ethanethioamide
Quantity
38 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
[Compound]
Name
K2Fe(CN)6
Quantity
210 g
Type
reactant
Reaction Step Two
[Compound]
Name
3-hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
350 mL
Type
solvent
Reaction Step Five
Name
Quantity
520 mL
Type
solvent
Reaction Step Six
Name
Quantity
175 mL
Type
reactant
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:15])([F:14])[O:3][C:4]1[CH:9]=[CH:8][C:7]([NH:10][C:11](=[S:13])[CH3:12])=[CH:6][CH:5]=1.[OH-].[Na+].CCOC(C)=O>CCO.O>[CH3:12][C:11]1[S:13][C:8]2[CH:9]=[C:4]([O:3][C:2]([F:14])([F:1])[F:15])[CH:5]=[CH:6][C:7]=2[N:10]=1 |f:1.2|

Inputs

Step One
Name
N-(4-(trifluoromethoxy)phenyl)ethanethioamide
Quantity
38 g
Type
reactant
Smiles
FC(OC1=CC=C(C=C1)NC(C)=S)(F)F
Name
Quantity
70 mL
Type
solvent
Smiles
CCO
Step Two
Name
K2Fe(CN)6
Quantity
210 g
Type
reactant
Smiles
Step Three
Name
3-hexane
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C
Step Five
Name
Quantity
350 mL
Type
solvent
Smiles
O
Step Six
Name
Quantity
520 mL
Type
solvent
Smiles
O
Step Seven
Name
Quantity
175 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 (± 5) °C
Stirring
Type
CUSTOM
Details
The reaction mixture was then stirred at 85-95° C. for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
This solution was then added drop wise
CUSTOM
Type
CUSTOM
Details
at 85-95° C
TEMPERATURE
Type
TEMPERATURE
Details
cooled
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash column chromatography (5% EtOAc in hexane)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC=1SC2=C(N1)C=CC(=C2)OC(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 16.8 g
YIELD: PERCENTYIELD 44.5%
YIELD: CALCULATEDPERCENTYIELD 44.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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